molecular formula C13H13ClN4O4S B15188496 Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 145865-70-9

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B15188496
CAS No.: 145865-70-9
M. Wt: 356.79 g/mol
InChI Key: ZWBZPUQHYIBNDU-FRKPEAEDSA-N
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Description

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the hydrazone intermediate by reacting 4-chlorobenzaldehyde with hydrazine hydrate. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a suitable catalyst to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the chlorophenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anti-inflammatory and anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-((((4-methylphenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-((((4-bromophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can impart specific electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it distinct from its analogs.

Properties

CAS No.

145865-70-9

Molecular Formula

C13H13ClN4O4S

Molecular Weight

356.79 g/mol

IUPAC Name

ethyl 5-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN4O4S/c1-2-22-13(19)11-8-15-17-12(11)23(20,21)18-16-7-9-3-5-10(14)6-4-9/h3-8,18H,2H2,1H3,(H,15,17)/b16-7+

InChI Key

ZWBZPUQHYIBNDU-FRKPEAEDSA-N

Isomeric SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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